Z-Asp-OBzl

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Asp-OBzl is typically synthesized through the esterification of N-Carbobenzyloxy-L-aspartic acid with benzyl alcohol. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Asp-OBzl undergoes various chemical reactions, including:

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: N-Carbobenzyloxy-L-aspartic acid and benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Z-Asp-OBzl finds extensive applications across various fields:

Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. Its protective groups allow for selective reactions, enabling stepwise peptide synthesis without unwanted side reactions. This controlled deprotection facilitates the formation of complex peptide structures essential for drug development and biochemical research .

Drug Development

This compound is integral to synthesizing peptide-based drugs and inhibitors. Its ability to form stable peptide bonds makes it suitable for developing therapeutics targeting specific biological pathways .

Biochemical Studies

In biochemical research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. For instance, its derivatives have been employed to investigate the growth of calcium carbonate crystals, revealing insights into biomineralization processes influenced by polypeptide structures .

Case Study 1: Polypeptide Synthesis and Crystal Morphology

A study explored the synthesis of random copolypeptides containing O-phospho-L-threonine and L-aspartic acid using this compound. The research demonstrated that varying the ratios of these residues influenced the morphology of calcium carbonate crystals formed in the presence of these polypeptides. The results indicated that increasing O-phospho-L-threonine residues led to distinctive brushlike calcite formations, showcasing the compound's utility in material science .

Case Study 2: Enzyme Interaction Studies

Another investigation utilized this compound in synthesizing peptide substrates to study their interactions with specific enzymes. The findings contributed to understanding how modifications at the amino acid level can affect enzymatic activity and specificity, highlighting its importance in enzymology research .

Mechanism of Action

The mechanism of action of Z-Asp-OBzl involves its role as a protective group in peptide synthesis. The carbobenzyloxy (Z) group protects the amino group of aspartic acid, while the benzyl ester protects the carboxyl group. This allows for selective reactions at other functional groups without interference .

Comparison with Similar Compounds

Chemical Identity :

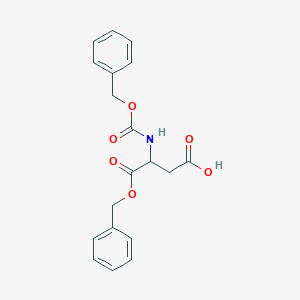

- Systematic Name : N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester

- CAS No.: 4779-31-1

- Molecular Formula: C₁₉H₁₉NO₆

- Molecular Weight : 357.36 g/mol

- Structural Features : A derivative of L-aspartic acid with dual protecting groups:

- N-terminal : Benzyloxycarbonyl (Z) group.

- C-terminal : Benzyl ester (OBzl) group.

Comparison with Structurally Similar Compounds

Z-Asp-OEt (N-Carbobenzyloxy-L-aspartic acid α-ethyl ester)

- CAS No.: 4668-43-3

- Molecular Formula: C₁₃H₁₅NO₆

- Molecular Weight : 295.29 g/mol

- Structural Difference : Ethyl ester (OEt) instead of benzyl ester (OBzl).

- Functional Impact: Solubility: Ethyl esters generally exhibit higher solubility in polar solvents compared to benzyl esters. Deprotection: Ethyl esters require harsher acidic conditions (e.g., HBr/AcOH) for cleavage, whereas benzyl esters can be removed via hydrogenolysis .

Z-D-Asp(OBzl)-OH (D-enantiomer)

- CAS No.: 5241-62-3

- Molecular Formula: C₁₉H₁₉NO₆ (same as Z-Asp-OBzl)

- Molecular Weight : 357.36 g/mol

- Key Difference : D-configuration at the α-carbon.

- Functional Impact: Stereoselectivity: D-amino acids are resistant to enzymatic degradation, making them useful in designing protease-stable peptides. Application: Less common in natural peptide synthesis but critical in mirror-image phage display studies .

Z-Asp(OMe)-OH (N-Carbobenzyloxy-L-aspartic acid α-methyl ester)

- CAS No.: 3160-47-2

- Molecular Formula: C₁₂H₁₃NO₆

- Molecular Weight : 283.24 g/mol

- Structural Difference : Methyl ester (OMe) instead of benzyl ester.

- Functional Impact: Stability: Methyl esters are more hydrolytically stable under basic conditions. Deprotection: Cleaved under mild basic conditions (e.g., NaOH/MeOH), contrasting with benzyl esters’ hydrogenolysis .

Comparison with Functionally Similar Compounds

Z-Trp-OBzl (N-Carbobenzyloxy-L-tryptophan benzyl ester)

- CAS No.: 69876-37-5

- Molecular Formula : C₂₆H₂₄N₂O₄

- Molecular Weight : 428.48 g/mol

- Key Similarity : Benzyl ester protection for C-terminal carboxyl group.

- Key Difference : Tryptophan residue instead of aspartic acid.

- Application : Used in solid-phase peptide synthesis (SPPS) for introducing tryptophan with orthogonal protection.

Data Table: Structural and Functional Comparison

| Compound | CAS No. | Molecular Weight | Protecting Groups | Key Applications |

|---|---|---|---|---|

| This compound | 4779-31-1 | 357.36 | Z (N), OBzl (C) | Peptide synthesis, ester couplings |

| Z-Asp-OEt | 4668-43-3 | 295.29 | Z (N), OEt (C) | Acid-sensitive peptide synthesis |

| Z-D-Asp(OBzl)-OH | 5241-62-3 | 357.36 | Z (N), OBzl (C), D-form | Protease-resistant peptide design |

| Z-Asp(OMe)-OH | 3160-47-2 | 283.24 | Z (N), OMe (C) | Basic condition-tolerant synthesis |

| Z-Trp-OBzl | 69876-37-5 | 428.48 | Z (N), OBzl (C) | Tryptophan incorporation in SPPS |

Comparative Stability

- Benzyl vs. Ethyl Esters : this compound demonstrated superior stability in THF and DCM compared to Z-Asp-OEt, which degraded faster under acidic conditions .

Enantiomeric Differences

Biological Activity

Z-Asp-OBzl, also known as Z-Carbobenzyloxy-L-aspartic acid, is a derivative of aspartic acid that plays a significant role in peptide synthesis and various biological applications. This article explores its chemical properties, biological activities, and implications in research and medicine.

This compound is characterized by the presence of a carbobenzyloxy (Z) group and a benzyl ester (OBzl) protecting group. These modifications allow for selective reactions during peptide synthesis, making it a valuable building block in organic chemistry.

Chemical Reactions

- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, yielding N-Carbobenzyloxy-L-aspartic acid and benzyl alcohol.

- Substitution : The benzyl ester can undergo nucleophilic substitution with various functional groups.

- Oxidation and Reduction : Although less common, this compound can participate in oxidation and reduction reactions.

Biological Activity

This compound exhibits several biological activities, primarily due to its role in peptide synthesis and its interactions with various biological systems.

Peptide Synthesis

This compound is extensively used in the synthesis of peptides. Its protective groups prevent unwanted reactions, allowing for the selective assembly of peptide chains. Notably, it has been utilized in the total synthesis of biologically relevant peptides, such as the octadecapeptide of porcine β-melanocyte-stimulating hormone.

Antimicrobial Activity

Research indicates that compounds derived from this compound demonstrate antimicrobial properties. In vitro studies have shown that certain metal complexes formed with this compound exhibit potent activity against various pathogens, comparable to established antibiotics like Gentamicin and Ketoconazole .

Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Studies suggest that these compounds can inhibit cell viability, indicating potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects involves its ability to form complexes with metal ions (e.g., Cu²⁺, Ni²⁺). These complexes can interact with cellular components, leading to enhanced biological activity. For instance, copper complexes derived from this compound have shown promising results in suppressing tumor growth through various pathways .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Peptide Synthesis Example : Researchers successfully synthesized a biologically active octadecapeptide using this compound as a key building block. This synthesis demonstrated the compound's utility in constructing complex peptides necessary for therapeutic applications.

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential use in developing anticancer drugs.

- Antimicrobial Studies : Various metal complexes derived from this compound were tested against pathogenic bacteria and fungi. The findings revealed that these complexes exhibited notable antimicrobial activity, supporting their potential use as alternative therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-Asp-OBzl, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves benzyl ester protection of aspartic acid (Asp) followed by carbobenzyloxy (Z) group introduction. Key steps include:

Reagent Selection : Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for coupling reactions .

Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC or TLC .

Characterization : Confirm structure using H/C NMR, IR spectroscopy, and mass spectrometry. Report solvent peaks and integration ratios explicitly .

- Reproducibility : Document reaction parameters (temperature, stoichiometry, stirring rate) and batch-specific anomalies in supplementary materials .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

Cross-Validation : Compare data with peer-reviewed studies, prioritizing journals with rigorous experimental sections (e.g., Beilstein Journal of Organic Chemistry) .

Solvent Effects : Note solvent used (e.g., CDCl₃ vs. DMSO-d₆), as proton shifts vary significantly .

Instrument Calibration : Ensure NMR spectrometers are calibrated using tetramethylsilane (TMS) as an internal standard .

Contradiction Analysis : Apply qualitative frameworks (e.g., identifying principal vs. secondary contradictions in data interpretation) to isolate systematic errors .

Advanced Research Questions

Q. What strategies optimize this compound synthesis for high-yield, scalable applications without compromising stereochemical integrity?

- Methodological Answer :

DoE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, catalyst concentration) and identify optimal conditions .

Stereochemical Monitoring : Employ chiral HPLC or circular dichroism (CD) to track enantiomeric excess during coupling reactions .

Scalability : Pilot reactions in a continuous flow reactor to minimize side reactions and improve heat dissipation .

- Data Integration : Tabulate yield, purity, and stereoselectivity across trials (Example Table):

| Trial | Temp (°C) | Catalyst (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 25 | 5 | 78 | 98 |

| 2 | 30 | 7 | 85 | 97 |

Q. How can computational modeling predict this compound reactivity in novel peptide coupling reactions?

- Methodological Answer :

Software Selection : Use Gaussian (DFT calculations) or AutoDock (molecular docking) to model transition states and binding affinities .

Parameterization : Input experimental data (e.g., bond lengths, angles) from crystallography or NMR to refine force fields .

Validation : Compare predicted vs. observed reaction outcomes (e.g., activation energy, byproducts) to iteratively improve models .

- Limitations : Address overfitting by cross-validating results with independent experimental datasets .

Q. What ethical and methodological considerations apply when using this compound in biomedical studies involving human subjects?

- Methodological Answer :

Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) before in vivo trials .

Informed Consent : Clearly articulate risks/benefits in participant documentation, adhering to institutional review board (IRB) protocols .

Data Transparency : Share raw spectral and bioassay data via repositories like Zenodo to enable independent verification .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers resolve contradictions between theoretical predictions and experimental results for this compound’s stability under acidic conditions?

- Methodological Answer :

Hypothesis Testing : Formulate competing hypotheses (e.g., protonation vs. degradation pathways) and design targeted experiments (e.g., pH-dependent stability assays) .

Control Experiments : Include negative controls (e.g., unprotected Asp derivatives) to isolate this compound-specific behavior .

Peer Review : Present findings at conferences or preprint servers (e.g., arXiv) to gather interdisciplinary feedback .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer :

Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values .

Outlier Detection : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous datapoints .

Uncertainty Quantification : Report 95% confidence intervals and p-values for significance testing .

Properties

IUPAC Name |

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOZWZKJQRBZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-20-2, 4779-31-1 | |

| Record name | 1-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC173727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC150012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.